![molecular formula C16H19FN4O3 B5294226 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5294226.png)
3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide, also known as FPOP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide works by reacting with amino acid residues in proteins, specifically with the side chains of tyrosine, tryptophan, and histidine. This reaction results in the formation of covalent bonds between the protein and 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide, which can then be used to identify protein-protein interactions and protein structures.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it an ideal tool for studying protein structures and interactions. 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide has also been shown to be non-toxic and non-carcinogenic, further enhancing its potential applications in scientific research.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide is its ability to label proteins without significantly altering their biochemical or physiological properties. 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide is also relatively easy to use and can be applied to a wide range of proteins. However, one limitation of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide is that it can only label a limited number of amino acid residues, which may limit its use in certain protein studies.
Future Directions
There are several future directions for the use of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide in scientific research. One potential direction is the development of new 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide derivatives that can label a wider range of amino acid residues. Another potential direction is the use of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide in the study of protein dynamics and conformational changes. Additionally, 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide may be used in the study of protein interactions in living cells, which could provide valuable insights into cellular processes.
Synthesis Methods
3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide can be synthesized through a multi-step process, starting with the reaction of 4-fluoroaniline with propionyl chloride to form 4-fluorophenylpropionyl chloride. This intermediate is then reacted with morpholine to form 4-fluorophenyl-N-morpholin-4-ylpropionamide, which is further reacted with cyanogen bromide to form 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide.
Scientific Research Applications
3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential use in various scientific research fields. One of the primary applications of 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide is in the field of proteomics, where it is used as a tool for protein labeling and cross-linking. 3-(4-fluorophenyl)-N-[3-(4-morpholinyl)propyl]-1,2,4-oxadiazole-5-carboxamide can also be used in the study of protein-protein interactions, protein folding, and protein stability.
properties
IUPAC Name |
3-(4-fluorophenyl)-N-(3-morpholin-4-ylpropyl)-1,2,4-oxadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O3/c17-13-4-2-12(3-5-13)14-19-16(24-20-14)15(22)18-6-1-7-21-8-10-23-11-9-21/h2-5H,1,6-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQGMJMJMCXNDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-1,2,4-oxadiazole-5-carboxamide |
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